N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that the compound may target bacterial cells .
Mode of Action
It is known that similar compounds exhibit antibacterial activity, which suggests that this compound may interact with bacterial cells, leading to their inhibition or destruction .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death .
Pharmacokinetics
It is noted that similar compounds have a favorable pharmacokinetic profile .
Result of Action
Based on the potential antibacterial activity of similar compounds, it can be inferred that this compound may lead to the inhibition or destruction of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like chloroform . The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Another benzothiazole derivative with luminescent properties.
N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: A compound used in the synthesis of other benzothiazole derivatives.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical reactions that other benzothiazole derivatives may not
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-18-8-4-2-6-16(18)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-5-9-19(17)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBXRZHYKRKXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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